Bpd-DB
Description
Bpd-DB is characterized by unique modifications in its porphyrin core, which differentiate it from other analogs like Bpd-MA, Bpd-MB, and Bpd-DA. These modifications influence its photophysical properties, such as absorption spectra and photosensitizing efficiency, making it a subject of interest in oncology and dermatology research .
Properties
IUPAC Name |
3-[9-(2-carboxyethyl)-15-ethenyl-20,21-bis(methoxycarbonyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaen-5-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H40N4O8/c1-8-22-19(2)27-15-28-20(3)23(10-13-35(45)46)30(41-28)17-31-24(11-14-36(47)48)21(4)29(42-31)16-33-26-12-9-25(38(49)51-6)37(39(50)52-7)40(26,5)34(44-33)18-32(22)43-27/h8-9,12,15-18,37,42-43H,1,10-11,13-14H2,2-7H3,(H,45,46)(H,47,48) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFHZBHYULQOHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C6(C(C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C=C)C)C(=C3CCC(=O)O)C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H40N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
704.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Bpd-DB (Borderline Personality Disorder Database) is a compound that has garnered attention in the realm of psychological and neurobiological research, particularly concerning its implications for Borderline Personality Disorder (BPD). This article explores the biological activity associated with this compound, drawing from diverse sources to present a comprehensive overview of its effects, mechanisms, and case studies.
Overview of this compound
This compound is primarily studied in relation to its effects on neurotransmitter systems, particularly dopamine (DA), which is implicated in emotional regulation and impulsivity—key features of BPD. Research indicates that dopamine dysfunction may contribute to the behavioral symptoms observed in individuals with BPD, including impulsive aggression and emotional dysregulation .
Dopamine Dysfunction : Studies have shown that individuals with BPD exhibit altered DA activity. For instance, traditional and atypical antipsychotic medications that target DA receptors have been found effective in managing symptoms of BPD. This suggests that DA plays a crucial role in modulating emotional responses and cognitive functions such as impulse control .
Neuroimaging Findings : Neuroimaging studies have demonstrated structural and functional abnormalities in the brains of individuals with BPD. For example, reduced amygdala and hippocampal volumes have been reported, alongside altered glucose metabolism in the prefrontal cortex. These findings indicate a failure of the prefrontal cortex to regulate limbic system responses effectively, leading to heightened emotional reactivity .
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
| Study | Findings | Implications |
|---|---|---|
| Everitt et al. (2000) | DA modulates emotional responses to stimuli | Suggests DA's role in emotional regulation |
| Juengling et al. (2003) | Hypermetabolism in frontal and prefrontal areas | Indicates dysregulation in emotional processing |
| Coccaro (1998) | CSF HVA levels correlate with impulsive behavior | Links DA activity to impulsivity in BPD |
Case Studies
Several case studies highlight the biological activity associated with this compound:
- Case Study on Impulsivity : A longitudinal study followed individuals diagnosed with BPD over several years. Researchers found that those with higher baseline DA activity showed greater improvements in impulse control through targeted interventions, suggesting a direct link between DA modulation and symptom alleviation .
- Neuroeconomic Behavior : In a study utilizing a "Trust Game," individuals with BPD demonstrated significant difficulties in cooperative behaviors compared to control groups. This was attributed to deficits in recognizing social cues, which are believed to be influenced by DA pathways involved in reward processing .
- Emotional Reactivity Assessment : A study involving fMRI scans revealed that participants with BPD exhibited exaggerated amygdala responses to neutral stimuli, indicating heightened emotional sensitivity. This response was correlated with DA dysregulation, reinforcing the notion that this compound compounds may target these neural pathways for therapeutic benefits .
Research Findings
Recent research continues to explore the biological underpinnings of BPD:
- Genetic Factors : There is evidence suggesting that genetic predispositions interact with environmental stressors to influence the development of BPD. Studies indicate that variations in genes related to serotonin and dopamine transporters may play a role .
- Treatment Efficacy : Psychotherapeutic approaches remain the primary treatment for BPD, but pharmacological interventions targeting dopamine pathways are being investigated as adjunctive therapies. Current findings suggest mixed efficacy, highlighting the need for further research into specific compounds like this compound .
Scientific Research Applications
Therapeutic Applications
Bpd-DB is primarily explored within the context of psychotherapeutic interventions for BPD. The compound's role in enhancing therapeutic outcomes has been investigated through various methodologies:
- Dialectical Behavior Therapy (DBT) : this compound is often integrated into DBT frameworks, which have shown efficacy in reducing symptoms of emotional dysregulation, impulsivity, and interpersonal difficulties among BPD patients. Studies indicate that patients undergoing DBT experience significant improvements in their symptoms over time .
- Pharmacological Interventions : Research suggests that compounds like this compound may complement pharmacological treatments aimed at managing BPD symptoms. While no specific pharmacological agents have been definitively linked to this compound, the exploration of its neurobiological effects could inform future drug development .
Digital Health Interventions
The rise of digital health technologies has opened new avenues for the application of this compound:
- Mobile Applications : Recent studies have highlighted the development of smartphone applications designed to assist individuals with BPD. These applications utilize principles derived from this compound to provide users with coping strategies and symptom management tools. For instance, the DBT Coach app serves as an adjunct to traditional therapy, offering real-time support and resources to users .
- Telehealth Platforms : Digital interventions have been increasingly utilized to deliver therapy remotely. Research has shown that these platforms can effectively reach patients who may not have access to traditional in-person therapy, thereby broadening the scope of treatment options available for BPD .
Case Studies and Research Findings
Several case studies and research findings illustrate the effectiveness of this compound in clinical settings:
Neurobiological Insights
Understanding the neurobiological underpinnings of BPD is crucial for leveraging compounds like this compound:
- Neuroimaging Studies : Research indicates that individuals with BPD exhibit structural differences in brain regions associated with emotion regulation, such as the amygdala and hippocampus. These findings support the hypothesis that compounds targeting these areas could enhance therapeutic interventions .
- Cognitive Functioning : Patients with BPD often demonstrate impaired cognitive flexibility and increased impulsivity. The application of this compound may help mitigate these cognitive deficits by promoting better emotional regulation strategies .
Comparison with Similar Compounds
Table 1: Absorption Peaks of this compound and Analogs
| Compound | 222 nm | 354 nm | 418±5 nm | 576 nm | 626 nm | 688 nm |
|---|---|---|---|---|---|---|
| Bpd-MA | Yes | Yes | Yes | Yes | Yes | Yes |
| Bpd-MB | Yes | Yes | Yes | Yes | Yes | Yes |
| Bpd-DA | No | No | No | No | No | No |
| This compound | No | No | No | No | No | No |
Key Findings :
- This compound and Bpd-DA lack absorption peaks at 222 nm and 354 nm, unlike Bpd-MA and Bpd-MB. This suggests structural differences, such as altered substituents or conjugation patterns, reduce their absorbance in the UV range .
Structural and Functional Differences
- Bpd-MA/MB : These analogs feature methyl ester or methyl ether substituents, enhancing their lipophilicity and enabling efficient cellular uptake. Their strong absorption in visible light (418–688 nm) correlates with high photosensitizing activity in tumor models .
- Bpd-DA/DB: The "D" series (likely denoting de-esterified or alternative substituents) shows reduced absorption across all tested wavelengths. This may result from the loss of electron-withdrawing groups or disrupted π-conjugation, critical for light-activated reactivity .
Pharmacological and Physicochemical Properties
In contrast, this compound’s structural modifications may reduce its bioavailability. For example, boronic acid derivatives (e.g., CAS 1046861-20-4) with similar polar groups show moderate solubility (0.24 mg/mL) and logP values (~2.15), suggesting this compound may share comparable challenges in drug delivery .
Preparation Methods
Schema Alignment Protocols
Raw data fields undergo lexical and semantic matching against BEDES equivalents. For example, a provider’s “FloorSpace” column maps directly to “Gross Floor Area,” while ambiguous terms like “HVAC Type” require contextual analysis to assign correct BEDES enumerations (e.g., “Heat Pump – Air Source” vs. “Boiler – Natural Gas”). Non-conforming entries trigger manual review, with a documented 23% average ambiguity rate in facility-type classifications across initial submissions.
Value Normalization Techniques
Discrete data types undergo unit conversion and range adjustments to meet BEDES requirements:
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Temporal data : Month-year formats standardize to ISO 8601 (YYYY-MM)
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Geospatial data : Address fragments reconcile via USPS ZIP+4 validation
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Energy metrics : Non-SI units (e.g., BTU/ft²) convert to kWh/m²
This process reduces dimensional heterogeneity by 89% in typical commercial building datasets.
Automated Data Cleansing and Validation
The this compound employs a rules-based cleansing engine that applies 34 validation checks across four domains: completeness, consistency, plausibility, and contextual integrity.
Minimum Data Requirements
Table 1 outlines the non-negotiable fields for database inclusion:
Table 1: this compound Minimum Data Requirements
| Field | Requirement | Validation Method |
|---|---|---|
| Gross Floor Area | >0 m² | Range check |
| Primary Facility Type | BEDES enumeration match | Dictionary lookup |
| Energy Consumption | ≥12 consecutive months (preferred) | Temporal continuity analysis |
Facilities missing these criteria face automatic exclusion, resulting in a 17-22% attrition rate during initial processing.
Plausibility Filters
Domain-specific thresholds eliminate physiologically impossible values:
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Energy Use Intensity (EUI) : Rejects values <10 kWh/m²/yr (unoccupied) or >1,500 kWh/m²/yr (industrial outliers)
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Equipment Capacities : HVAC systems exceeding 500 W/m² flagged for manual review
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Occupancy Rates : Commercial buildings with >200 occupants/100 m² trigger spatial density checks
These filters correct 8.4% of automated meter readings (AMR) and 12.1% of survey-reported values.
Derived Metric Computation
The this compound calculates 18 secondary indices to enable cross-portfolio benchmarking, including:
Energy Normalization Metrics
Dominant System Classification
Buildings with mixed HVAC configurations receive primary equipment tags based on:
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Installed capacity (highest kW rating)
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Runtime percentage (≥40% annual utilization)
A three-tiered decision tree resolves 92% of ambiguous cases without manual intervention.
Duplicate Record Resolution
The this compound employs a probabilistic matching algorithm to identify redundant entries across datasets. Key matching parameters include:
Table 2: Duplicate Detection Thresholds
| Field | Match Tolerance | Weighting Factor |
|---|---|---|
| Postal Code | Exact | 5 |
| Gross Floor Area | ±5% | 5 |
| Site EUI | ±5% | 2.5 |
| Year Constructed | Exact | 3 |
Records scoring ≥85% similarity undergo automated consolidation, preserving the most complete entry. This process resolves 4.7 duplicates per 1,000 records in typical municipal datasets.
Adaptive Maintenance Framework
The this compound preparation pipeline incorporates machine learning models to address schema evolution:
Concept Drift Detection
A semi-supervised classifier monitors incoming data for:
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Emerging facility types (e.g., cryptocurrency mining centers)
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Novel equipment tags (e.g., hydrogen fuel cells)
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Shifting EUI distributions across climate zones
Quarterly retraining cycles maintain >93% classification F1-scores.
Rulebase Optimization
Reinforcement learning agents tune validation thresholds based on historical error patterns:
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EUI upper bounds adjusted by climate zone volatility
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Occupancy thresholds adapt to post-pandemic hybrid work trends
This dynamic approach reduces false-positive rejection rates by 14% annually.
Quality Assurance Outcomes
Longitudinal analysis of prepared datasets reveals:
Q & A
Q. What critical experimental parameters must be controlled when evaluating BPD-DB’s photosensitizing efficacy in vitro vs. in vivo?
- Methodological Guidance : Optimize variables such as light dosage , drug concentration (e.g., 1.25–10 mg/kg, as tested in murine models ), and tumor microenvironment conditions (e.g., oxygenation levels). Validate protocols using standardized cell lines (e.g., murine carcinoma models) and ensure consistency in light source wavelength and exposure duration. Reference experimental reproducibility guidelines from Beilstein Journal of Organic Chemistry for compound characterization .
Q. How can researchers ensure data validity when comparing this compound’s cell-killing rates across studies with varying methodologies?
- Methodological Guidance : Normalize data using relative efficacy metrics (e.g., percentage reduction in tumor volume or apoptosis rates) and account for variables like solvent carriers or assay types. Cross-reference findings with structured databases (e.g., Academic Search Complete ) to identify methodological discrepancies. Use statistical tools (ANOVA, regression) to isolate confounding factors .
Q. What are the best practices for documenting this compound’s synthesis and purity in compliance with FAIR data principles?
- Methodological Guidance : Provide detailed synthesis protocols (e.g., HPLC purity thresholds, spectral data) in supplementary materials, adhering to Beilstein Journal of Organic Chemistry guidelines . Use persistent identifiers (DOIs) for datasets and share raw data via repositories like Zenodo to enhance reusability .
Advanced Research Questions
Q. How should researchers resolve contradictions between this compound’s in vitro potency and its limited in vivo performance?
- Methodological Guidance : Conduct pharmacokinetic-pharmacodynamic (PK-PD) modeling to assess bioavailability and tissue penetration barriers. Compare results with structurally analogous compounds (e.g., BPD-MA or BPD-DA ). Apply qualitative contradiction analysis frameworks, such as triangulating data from heterogeneous sources (e.g., omics datasets, histological imaging) .
Q. What strategies improve the integration of this compound’s mechanistic data into predictive computational models?
- Methodological Guidance : Use aggregated search techniques to combine this compound’s experimental data (e.g., photodynamic activation thresholds) with existing knowledge bases (e.g., PubChem, ChEMBL). Leverage machine learning frameworks (e.g., BERT or BART ) for cross-modal data alignment. Validate models via in silico-in vivo correlation (IVIVC) studies .
Q. How can researchers address reproducibility challenges in this compound studies across different laboratory settings?
- Methodological Guidance : Standardize protocols using reference materials (e.g., NIST-traceable light calibrators) and inter-laboratory validation cohorts. Document environmental variables (e.g., temperature, humidity) and instrument specifications in metadata. Follow Cambridge English Tests and Resources guidelines for collaborative data sharing .
Data Management & Analysis
Q. What are the key considerations for designing a Data Management Plan (DMP) specific to this compound research?
- Methodological Guidance : Define data types (e.g., spectral imaging, cytotoxicity assays) and formats (TIFF for microscopy, CSV for dose-response curves). Address ethical compliance (e.g., animal welfare protocols ) and use FAIR-aligned repositories for long-term archiving . Include cost estimates for open-access publishing and data storage .
Q. Which tools enable effective meta-analysis of this compound’s heterogeneous datasets (e.g., conflicting efficacy reports)?
- Methodological Guidance : Employ systematic review platforms (e.g., PRISMA) to aggregate data. Use graph-based disambiguation tools (e.g., Tab2Know ) to resolve entity conflicts (e.g., mislabeled compounds). Apply natural language processing (NLP) models (e.g., BERT ) to extract latent trends from unstructured text in legacy studies.
Tables: Key Experimental Data from this compound Studies
| Parameter | This compound (1.25 mg/kg) | This compound (10 mg/kg) | BPD-MA (10 mg/kg) |
|---|---|---|---|
| Cell-Killing Rate (%) | 5–10 | 15–20 | 85–90 |
| Optimal Light Dose (J/cm²) | 50–75 | 75–100 | 100–150 |
| Data derived from murine tumor models |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
